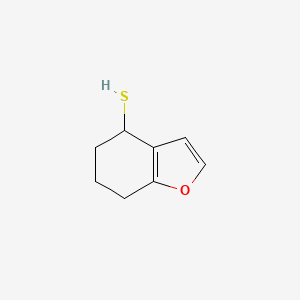

4,5,6,7-Tetrahydro-1-benzofuran-4-thiol

Description

Contextualization of Heterocyclic Thiol Compounds in Chemical Research

Heterocyclic compounds incorporating a thiol (-SH) or thiolate (-S⁻) group are pivotal in numerous areas of chemical research. creative-proteomics.com The thiol group, being the sulfur analog of an alcohol's hydroxyl group, imparts distinct chemical properties. byjus.com Thiols are generally more acidic than their alcohol counterparts, and the corresponding thiolates are excellent nucleophiles. masterorganicchemistry.com This enhanced nucleophilicity is a cornerstone of their utility in forming carbon-sulfur bonds, a key transformation in the synthesis of pharmaceuticals and materials. creative-proteomics.com

In the realm of heterocyclic chemistry, the introduction of a thiol group can significantly influence the molecule's electronic and steric properties. These compounds serve as versatile intermediates in the synthesis of more complex molecular architectures. tandfonline.com Furthermore, the ability of thiols to form disulfide bonds through oxidation is a critical feature in various biological systems and has been harnessed in the development of dynamic covalent chemistries. tutorchase.comfiveable.me

Overview of Tetrahydro-1-benzofuran Scaffolds in Synthetic Chemistry

The benzofuran (B130515) moiety is a core component of many natural products and synthetic compounds with a wide array of biological activities. nih.govnih.gov The partially saturated derivative, the 4,5,6,7-tetrahydro-1-benzofuran (B2916876) scaffold, offers a three-dimensional structure that is of significant interest in medicinal chemistry. nih.gov This scaffold is found in a number of biologically active molecules and serves as a valuable building block for the synthesis of complex natural products. semanticscholar.org

The synthesis of tetrahydro-1-benzofuran derivatives has been an active area of research, with various methods developed to construct this heterocyclic system. researchgate.netjocpr.com The versatility of this scaffold allows for functionalization at various positions, enabling the exploration of structure-activity relationships in drug discovery programs. researchgate.net The presence of both a furan (B31954) ring and a saturated cyclohexane (B81311) ring provides a unique combination of aromatic and aliphatic character, influencing the molecule's solubility, metabolic stability, and interaction with biological targets.

Research Gaps and Significance of Investigating 4,5,6,7-Tetrahydro-1-benzofuran-4-thiol

A comprehensive review of the scientific literature reveals a notable scarcity of research specifically focused on this compound. While the parent tetrahydro-1-benzofuran scaffold is well-documented, and the chemistry of thiols is extensively studied, the specific combination of these two features in the target molecule represents a significant research gap.

The investigation of this compound is significant for several reasons. Firstly, it would expand the chemical space of functionalized tetrahydro-1-benzofuran derivatives, potentially leading to the discovery of novel reactivity and properties. Secondly, the introduction of a thiol group at the 4-position of the saturated ring opens up new possibilities for synthetic transformations. For instance, the thiol could serve as a handle for the introduction of various substituents through S-alkylation, S-arylation, or oxidation to sulfoxides and sulfones, each with distinct electronic and steric properties.

From a medicinal chemistry perspective, the incorporation of a sulfur-containing functional group could modulate the pharmacokinetic and pharmacodynamic properties of the tetrahydro-1-benzofuran scaffold. The thiol group could act as a hydrogen bond donor or acceptor, or participate in coordination with metal ions in biological systems. britannica.com Therefore, the synthesis and characterization of this compound would provide a valuable new tool for the development of novel therapeutic agents.

Interactive Data Table: Properties of Related Compounds

To provide context for the potential properties of this compound, the following table summarizes key data for the parent scaffold and the thiol functional group.

| Compound/Functional Group | Molecular Formula | Key Properties | Reference |

| 4,5,6,7-Tetrahydro-1-benzofuran | C₈H₁₀O | Heterocyclic scaffold, versatile synthetic intermediate. | tandfonline.com |

| Thiol Group (-SH) | -SH | More acidic than alcohols, strong nucleophile, forms disulfide bonds. | byjus.commasterorganicchemistry.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H10OS |

|---|---|

Molecular Weight |

154.23 g/mol |

IUPAC Name |

4,5,6,7-tetrahydro-1-benzofuran-4-thiol |

InChI |

InChI=1S/C8H10OS/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,8,10H,1-3H2 |

InChI Key |

SAHLKIMIASOXCG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)OC=C2)S |

Origin of Product |

United States |

Synthetic Methodologies for 4,5,6,7 Tetrahydro 1 Benzofuran 4 Thiol and Its Precursors

Retrosynthetic Analysis of the 4,5,6,7-Tetrahydro-1-benzofuran-4-thiol Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps.

A plausible retrosynthetic analysis for this compound is depicted below. The primary disconnection involves the thiol group at the C4 position, which can be introduced via nucleophilic substitution or from a corresponding ketone or alcohol precursor. This leads to key intermediates such as 4,5,6,7-tetrahydro-1-benzofuran-4-one or 4,5,6,7-tetrahydro-1-benzofuran-4-ol. The tetrahydro-1-benzofuran ring system itself can be disconnected to reveal a cyclohexanone (B45756) derivative and a suitable two-carbon synthon that can form the furan (B31954) ring.

Retrosynthetic Scheme:

This analysis provides a strategic roadmap for the synthesis, highlighting the key bond formations and functional group manipulations required to construct the target molecule. researchgate.netamazonaws.comresearchgate.net

Classical Synthetic Routes to Tetrahydro-1-benzofurans

The construction of the tetrahydro-1-benzofuran core is a critical step in the synthesis of the target compound. biosynth.comnih.gov Classical methods often involve the cyclization of appropriately substituted precursors. nih.govorganic-chemistry.org

A common and effective method for forming the tetrahydro-1-benzofuran ring system is through the acid-catalyzed cyclization of a 2-(2-oxo- or 2-hydroxycyclohexyl)acetaldehyde derivative. wuxiapptec.com Alternatively, intramolecular condensation reactions of precursors containing both the cyclohexanone and the latent furan moieties can be employed. jocpr.com

Another versatile approach involves the reaction of a cyclohexane-1,3-dione with an α-haloketone or a related electrophile, followed by cyclization and subsequent reduction or dehydration steps to furnish the tetrahydro-1-benzofuran scaffold. dtu.dk The choice of cyclization strategy often depends on the availability of starting materials and the desired substitution pattern on the heterocyclic ring. nih.gov

Table 1: Common Cyclization Strategies for Tetrahydro-1-benzofuran Synthesis

| Starting Materials | Reagents and Conditions | Product | Reference |

| Cyclohexane-1,3-dione and α-chloroacetone | Base (e.g., NaOEt), followed by acid-catalyzed cyclization and dehydration | 4-Methyl-4,5,6,7-tetrahydro-1-benzofuran | scienceopen.com |

| 2-(2-Oxocyclohexyl)acetaldehyde | Acid catalyst (e.g., p-toluenesulfonic acid), heat | 4,5,6,7-Tetrahydro-1-benzofuran (B2916876) | wuxiapptec.com |

| 1-Allyl-2-allyloxybenzene derivatives | Ruthenium-catalyzed isomerization and ring-closing metathesis | Substituted benzofurans (can be hydrogenated) | organic-chemistry.org |

To facilitate the introduction of the thiol group at the C4 position, it is advantageous to synthesize a precursor that already bears a functional group at this position, such as a ketone or a hydroxyl group.

The synthesis of 4,5,6,7-tetrahydro-1-benzofuran-4-one can be achieved through various methods, including the intramolecular acylation of a suitable precursor. libretexts.org For example, the Friedel-Crafts acylation of a furan derivative with a tethered acyl chloride can lead to the formation of the cyclic ketone.

Alternatively, oxidation of 4,5,6,7-tetrahydro-1-benzofuran can be controlled to selectively introduce a carbonyl group at the C4 position. The synthesis of the corresponding alcohol, 4,5,6,7-tetrahydro-1-benzofuran-4-ol, can be accomplished by the reduction of the ketone using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). pianetachimica.it

Introduction of the Thiol Moiety at the C4 Position

The final and crucial step in the synthesis is the introduction of the thiol group at the C4 position of the tetrahydro-1-benzofuran ring. This can be achieved through either direct or indirect methods.

Direct thiolation involves the reaction of a suitable precursor with a sulfur-containing nucleophile. For instance, an activated C4 position, such as a halide or a tosylate, can undergo nucleophilic substitution with a thiolating agent like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. youtube.com However, these methods can sometimes be limited by the availability of the activated precursor and potential side reactions.

Indirect methods often provide a more versatile and controllable route to the desired thiol. These approaches typically start from the more readily available ketone or alcohol precursors.

From Ketone Derivatives: The conversion of a ketone to a thiol can be achieved through several methods. One common approach is the formation of a thioacetal or thioketal by reacting the ketone with a dithiol, followed by reductive cleavage. chemistrysteps.com Another method involves the conversion of the ketone to a thioketone using reagents like Lawesson's reagent, followed by reduction to the thiol. researchgate.net The reaction of α-imino ketones with thiols can also lead to the formation of α-amino, α-thio ketones. nih.gov

From Alcohol Derivatives: Alcohols can be converted to thiols through a variety of methods, often involving the activation of the hydroxyl group. researchgate.netrsc.org A widely used method is the Mitsunobu reaction, where the alcohol is treated with triphenylphosphine, a dialkyl azodicarboxylate, and a thiol acid. This reaction proceeds with inversion of stereochemistry. google.com Another approach involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile like potassium thioacetate (B1230152) and subsequent hydrolysis.

Table 2: Methods for Introducing a Thiol Group

| Precursor | Reagents and Conditions | Product | Reference |

| 4,5,6,7-Tetrahydro-1-benzofuran-4-one | 1. Ethane-1,2-dithiol, BF₃·OEt₂ 2. Raney Nickel | 4,5,6,7-Tetrahydro-1-benzofuran | chemistrysteps.com |

| 4,5,6,7-Tetrahydro-1-benzofuran-4-one | Lawesson's reagent, then NaBH₄ | This compound | researchgate.netresearchgate.net |

| 4,5,6,7-Tetrahydro-1-benzofuran-4-ol | 1. TsCl, pyridine (B92270) 2. KSAc, DMF 3. NaOH | This compound | google.com |

| 4,5,6,7-Tetrahydro-1-benzofuran-4-ol | PPh₃, DIAD, Thioacetic acid | 4-Acetylthio-4,5,6,7-tetrahydro-1-benzofuran | google.com |

Modern Catalytic Approaches in Thiol and Heterocycle Synthesis

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, offering diverse methods for both C-O and C-S bond formation, which are essential for creating the target molecule. nih.govresearchgate.net Catalysts based on palladium, nickel, copper, and iron are frequently employed for constructing benzofuran (B130515) rings and for introducing sulfur functionalities. researchgate.netmdpi.comresearchgate.net

A plausible strategy would involve the initial synthesis of a precursor ketone, 4,5,6,7-tetrahydro-1-benzofuran-4-one. This could be followed by a transition metal-catalyzed transformation to introduce the thiol group. For instance, the ketone could be converted to a vinyl triflate, which could then undergo a palladium- or nickel-catalyzed cross-coupling reaction with a sulfur source. researchgate.net Alternatively, direct C-H functionalization or coupling reactions on the saturated carbocyclic ring of a pre-formed tetrahydrobenzofuran could be envisioned, although this remains a significant challenge. researchgate.net

Copper and palladium catalysts are particularly effective in Ullmann-type C-S coupling reactions, which could be adapted to introduce a protected thiol group onto an aryl halide precursor prior to the formation of the tetrahydrobenzofuran ring system. nih.govmdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions Relevant to Thiol and Benzofuran Synthesis

| Catalyst/System | Reaction Type | Substrates | General Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Ni Catalyst | C-S Cross-Coupling | Aryl/Alkenyl Triflates & Alkyl Thiols | Mild conditions, short reaction times | Good yields for various thioethers | researchgate.net |

| Cu(I) Catalyst | C-S Cross-Coupling | Thiophenols & Aryl Iodides | Ligand-free, polar protic solvents | Good to excellent yields of diaryl sulfides | researchgate.net |

| Pd Catalyst | Cross-Coupling | Aryl Halides & Organometallic Reagents | High tolerance for functional groups | Versatile C-C bond formation for heterocycle synthesis | mdpi.com |

Organocatalytic Methods

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex chiral molecules. researchgate.net For the synthesis of the tetrahydrobenzofuran core, organocatalytic intramolecular Michael additions have been shown to be effective in producing substituted dihydrobenzofurans and tetrahydrofurans with high stereoselectivity. nih.govepa.gov A potential route could involve the cyclization of a functionalized phenol (B47542) derivative bearing a Michael acceptor.

For the introduction of the thiol group, organocatalytic methods for the asymmetric conjugate addition of thiols to α,β-unsaturated systems are well-established. beilstein-journals.org A strategy could involve the organocatalytic addition of a sulfur nucleophile to a cyclohexenone derivative. The resulting keto-thioether could then be cyclized to form the benzofuran ring. Furthermore, novel organocascade reactions catalyzed by chiral phosphoric acids have been developed for the synthesis of enantiopure protected β-hydroxythiols from meso-epoxides, a methodology that highlights the potential of organocatalysis in creating complex sulfur-containing stereocenters. nih.govresearchgate.net

Table 2: Examples of Organocatalytic Methods in Heterocycle and Thiol Synthesis

| Catalyst Type | Reaction Type | Key Transformation | General Selectivity | Reference |

|---|---|---|---|---|

| Chiral Lewis Base (e.g., Tetramisole) | Intramolecular Michael Addition/Lactonization | Enone acids to dihydrobenzofurans | Excellent diastereo- and enantioselectivity | nih.gov |

| Chiral Phosphoric Acid | Asymmetric Thiocarboxylysis | Meso-epoxides to O-protected β-hydroxythiols | Excellent enantioselectivities | nih.gov |

| (R)-LaNa3tris(binaphthoxide) (LSB) | Asymmetric Conjugate Addition | Thiols to cyclic enones | Good yields and enantiomeric ratios | beilstein-journals.org |

Photoredox and Electrochemical Syntheses

Visible-light photoredox catalysis provides a green and mild approach for forming C-S bonds, typically through radical-based pathways. nih.gov The thiol-ene reaction, involving the addition of a thiol to an alkene, is a highly efficient and atom-economic process that can be initiated by a photocatalyst. mdpi.comchemrxiv.org A plausible synthetic route could involve the preparation of a 4,5,6,7-tetrahydro-1-benzofuran precursor containing a double bond at the C4-position (or an exocyclic double bond). A subsequent photocatalytic thiol-ene reaction would generate a thiyl radical that adds to the double bond to install the desired thiol group, likely as an anti-Markovnikov adduct. mdpi.com

Recent advancements have also demonstrated cascade reactions where photoredox-generated radical species engage with 1,6-enynes to form complex sulfur-containing polycyclic derivatives in a single step. rsc.org Electrochemical methods offer another avenue, providing a reagent-free way to generate reactive intermediates for C-S bond formation.

Table 3: Examples of Photoredox Catalysis for C-S Bond Formation

| Catalyst/System | Reaction Type | Key Intermediate | General Conditions | Reference |

|---|---|---|---|---|

| Ru(bpy)3(PF6)2 | Thiol-Ene Reaction | Thiyl Radical | Visible light, room temperature | chemrxiv.org |

| Eosin Y | Thiol-Yne Reaction | Thiyl Radical | Visible light, metal-free | researchgate.net |

| Organic Dyes (e.g., 9-fluorenone) | Thiol-Ene Reaction | Thiyl Radical | Visible light, inexpensive catalyst | chemrxiv.org |

Stereoselective Synthesis of Chiral this compound

The carbon atom at position 4 of the target molecule is a stereocenter, making its stereoselective synthesis a key objective for accessing enantiomerically pure forms. While no direct asymmetric synthesis of this specific compound has been reported, established methodologies for creating chiral thiols can be applied.

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed, yielding the chiral product. numberanalytics.com For the synthesis of this compound, a chiral auxiliary could be attached to a cyclohexenone-type precursor. A subsequent conjugate addition of a sulfur nucleophile would proceed diastereoselectively, controlled by the steric and electronic properties of the auxiliary. beilstein-journals.org

Commonly used auxiliaries include Evans' oxazolidinones and Ellman's tert-butanesulfinamide. osi.lv The latter is particularly relevant as it has been widely used to synthesize chiral amines and could be adapted for the synthesis of chiral sulfur compounds. osi.lv A key advantage of this approach is that the resulting diastereomers can often be separated physically (e.g., by chromatography), allowing for the isolation of a single stereoisomer. wikipedia.org

Table 4: Principles of Chiral Auxiliary-Based Synthesis

| Auxiliary Type | Attachment Point | Key Reaction | Mechanism of Control | Reference |

|---|---|---|---|---|

| Evans' Oxazolidinones | Attached to a carbonyl group (as an imide) | Aldol, Alkylation | Steric hindrance from the auxiliary directs incoming reagents to one face of the enolate. | wikipedia.org |

| Ellman's Sulfinamide | Condensed with a ketone to form a sulfinylimine | Nucleophilic addition, Reduction | The sulfinyl group chelates with reagents and provides steric blocking. | osi.lv |

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom- and step-economical than using chiral auxiliaries. For the target molecule, two main strategies can be considered:

Asymmetric reduction of a prochiral ketone: The precursor, 4,5,6,7-tetrahydro-1-benzofuran-4-one, could be reduced to the corresponding chiral alcohol using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst or a CBS catalyst). The resulting chiral alcohol could then be converted to the thiol via a substitution reaction (e.g., a Mitsunobu reaction with thioacetic acid followed by hydrolysis), which can proceed with either inversion or retention of stereochemistry depending on the mechanism.

Catalytic asymmetric C-S bond formation: A more direct approach would be the catalytic asymmetric conjugate addition of a sulfur nucleophile to an α,β-unsaturated precursor, such as 6,7-dihydro-1-benzofuran-4(5H)-one. Chiral catalysts, including metal-ligand complexes or chiral Brønsted acids (like phosphoric acids), could be employed to control the facial selectivity of the thiol addition, directly establishing the chiral center at C4. beilstein-journals.orgnih.gov

Table 5: Examples of Asymmetric Catalysis for Chiral Thiol Synthesis

| Catalyst Type | Reaction | Substrate | Typical Outcome | Reference |

|---|---|---|---|---|

| Confined Chiral Phosphoric Acid | Asymmetric thiocarboxylysis of meso-epoxides | meso-Epoxides | Excellent enantioselectivities for protected β-hydroxythiols | nih.gov |

| Ureidopeptide-based Brønsted Base | Asymmetric Michael addition | 5H-Thiazol-4-ones and Nitroolefins | High enantio- and diastereoselectivity for tertiary thiols | thieme-connect.com |

| (R)-LaNa3tris(binaphthoxide) (LSB) | Asymmetric conjugate addition | Cyclic enones and thiols | Good yields and enantiomeric ratios | beilstein-journals.org |

Biocatalytic Approaches

The synthesis of this compound and its precursors can be approached using biocatalysis, which employs enzymes or whole microbial cells to perform chemical transformations. This methodology is gaining prominence in organic synthesis due to its high selectivity, mild reaction conditions, and environmentally benign nature. While direct biocatalytic routes to this compound are not extensively documented, enzymatic methods have been successfully applied to the synthesis of its key chiral precursor, 4,5,6,7-Tetrahydro-1-benzofuran-4-ol. The primary biocatalytic strategies involve the kinetic resolution of the racemic alcohol and the asymmetric reduction of the corresponding ketone, 4,5,6,7-Tetrahydro-1-benzofuran-4-one.

A significant biocatalytic application in the synthesis of related benzofuran derivatives is the enzymatic kinetic resolution of racemic alcohols. Lipases are the most commonly employed enzymes for this purpose, catalyzing the enantioselective acylation of one enantiomer of the alcohol, thereby allowing for the separation of the acylated and unreacted enantiomers. This technique has been demonstrated to be highly effective for various 1-(benzofuran-2-yl)ethanols, achieving excellent enantiomeric excess (ee) for both the resulting ester and the remaining alcohol researchgate.net. This established precedent suggests that a similar lipase-mediated kinetic resolution of racemic 4,5,6,7-Tetrahydro-1-benzofuran-4-ol would be a viable strategy to obtain the enantiomerically pure alcohol, a crucial intermediate for the synthesis of the target thiol.

Another powerful biocatalytic approach is the asymmetric reduction of the prochiral ketone, 4,5,6,7-Tetrahydro-1-benzofuran-4-one, to the chiral alcohol. Alcohol dehydrogenases (ADHs) are a well-established class of enzymes for the stereoselective reduction of a wide range of ketones, including cyclic ketones tu-dresden.denih.gov. These enzymes, often utilized as isolated enzymes or within whole-cell systems, offer high enantioselectivity and operate under mild conditions nih.gov. The reduction of cyclic ketones by ADHs is a widely applied industrial process for the synthesis of chiral alcohols tu-dresden.de. Although a specific example for the bioreduction of 4,5,6,7-Tetrahydro-1-benzofuran-4-one is not prominent in the literature, the broad substrate scope of many ADHs makes this a highly promising route to enantiopure 4,5,6,7-Tetrahydro-1-benzofuran-4-ol.

Furthermore, the use of whole-cell biotransformations with fungi, such as Aspergillus niger, has been shown to be effective in modifying related heterocyclic structures. For instance, Aspergillus niger has been used for the biotransformation of carbofuran, a pesticide with a benzofuranyl structure, resulting in hydroxylated metabolites nih.gov. This demonstrates the potential of microbial systems to introduce hydroxyl groups into the tetrahydrobenzofuran ring system, which could serve as a pathway to the desired 4-hydroxy precursor.

While direct enzymatic thiolation of alcohols is not a common biocatalytic reaction, the enzymatic production of the chiral alcohol precursor represents a critical step in a chemoenzymatic route to this compound. The subsequent chemical conversion of the alcohol to the thiol is a more conventional synthetic step. The biocatalytic approaches for the precursor synthesis are summarized in the table below.

| Precursor | Biocatalytic Method | Enzyme/Microorganism | Product | Key Advantages |

| Racemic 4,5,6,7-Tetrahydro-1-benzofuran-4-ol | Enzymatic Kinetic Resolution | Lipases (e.g., from Candida antarctica) | Enantiopure (R)- or (S)-4,5,6,7-Tetrahydro-1-benzofuran-4-ol and its corresponding ester | High enantioselectivity, mild reaction conditions, broad availability of lipases. |

| 4,5,6,7-Tetrahydro-1-benzofuran-4-one | Asymmetric Reduction | Alcohol Dehydrogenases (ADHs) or whole-cell systems (e.g., Lactobacillus kefir) | Enantiopure (R)- or (S)-4,5,6,7-Tetrahydro-1-benzofuran-4-ol | High enantioselectivity, potential for high conversion, cofactor recycling in whole-cell systems. |

| 4,5,6,7-Tetrahydro-1-benzofuran | Biotransformation (Hydroxylation) | Fungi (e.g., Aspergillus niger) | 4,5,6,7-Tetrahydro-1-benzofuran-4-ol | Regioselective hydroxylation, use of whole-cell systems simplifies the process. |

Advanced Spectroscopic and Structural Characterization of 4,5,6,7 Tetrahydro 1 Benzofuran 4 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. A full structural assignment of 4,5,6,7-Tetrahydro-1-benzofuran-4-thiol would require a suite of NMR experiments.

1H and 13C NMR Analysis

¹H NMR: A proton NMR spectrum would confirm the number of unique proton environments, their chemical shifts (indicating the electronic environment), multiplicity (splitting patterns revealing adjacent protons), and integration (the ratio of protons in each environment). For this molecule, one would expect to see signals for the two protons on the furan (B31954) ring, the proton attached to the sulfur-bearing carbon, the thiol (SH) proton, and the protons of the three methylene (CH₂) groups in the saturated ring. The thiol proton would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.

¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom. The chemical shifts would differentiate between the sp² carbons of the furan ring and the sp³ carbons of the tetrahydro portion. The carbon atom bonded to the thiol group (C4) would have a characteristic chemical shift. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to distinguish between CH, CH₂, and CH₃ (if any) carbons.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is for illustrative purposes only as no experimental data was found.)

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | Expected | Expected |

| 3 | Expected | Expected |

| 3a | - | Expected |

| 4 | Expected | Expected |

| 4-SH | Expected | - |

| 5 | Expected | Expected |

| 6 | Expected | Expected |

| 7 | Expected | Expected |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, primarily through two or three bonds (²J and ³J). It would be used to trace the connectivity of the protons within the saturated six-membered ring and to confirm the relationship between the protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is essential for connecting the different fragments of the molecule, for instance, linking the protons on the saturated ring to the carbons of the furan ring and identifying quaternary carbons (those with no attached protons) like C3a and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This would be particularly useful for determining the stereochemistry at the C4 position if the molecule were chiral and resolved into enantiomers.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound, which is C₈H₁₀OS. The calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition.

Hypothetical HRMS Data Table (Note: This table is for illustrative purposes only.)

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 155.05251 | Not Available | Not Available |

| [M+Na]⁺ | 177.03446 | Not Available | Not Available |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that helps identify functional groups.

IR Spectroscopy: An infrared spectrum would be expected to show a characteristic, weak absorption band for the S-H stretch, typically in the range of 2550-2600 cm⁻¹. Other key absorptions would include C-H stretches for both sp² (furan ring) and sp³ (saturated ring) carbons, C=C stretching from the furan ring, and C-O-C stretching of the furan ether linkage.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR. The S-H stretch is also observable in Raman spectra. The C=C and C-S bonds would also give rise to characteristic signals.

Hypothetical Vibrational Spectroscopy Data Table (Note: This table is for illustrative purposes only.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| S-H | Stretching | ~2550-2600 | IR, Raman |

| C-S | Stretching | ~600-750 | IR, Raman |

| C=C (furan) | Stretching | ~1500-1650 | IR, Raman |

| C-O-C (ether) | Stretching | ~1050-1250 | IR |

| sp² C-H | Stretching | >3000 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the conformation of the tetrahydro ring (e.g., chair, boat, or twist-boat) and the packing of the molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the thiol group. No published crystal structure for this compound was found.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity Assessment (if chiral)

The carbon atom at position 4 is a stereocenter, meaning that this compound is a chiral molecule and can exist as a pair of enantiomers (R and S forms). If the enantiomers were separated, chiroptical techniques would be essential for their characterization.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. An ECD spectrum provides information about the absolute configuration of a chiral molecule.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

No experimental or theoretical chiroptical data for this compound is currently available in the literature.

Chemical Reactivity and Mechanistic Investigations of 4,5,6,7 Tetrahydro 1 Benzofuran 4 Thiol

Reactivity of the Thiol Group

The thiol (-SH) group is a versatile functional group known for its acidity, nucleophilicity, and susceptibility to oxidation. Its reactivity is central to the chemical profile of 4,5,6,7-Tetrahydro-1-benzofuran-4-thiol.

Oxidation Pathways and Products (e.g., disulfides, sulfoxides, sulfones)

Thiols can undergo oxidation to various sulfur-containing compounds depending on the strength of the oxidizing agent used. masterorganicchemistry.comlibretexts.org Mild oxidants, such as iodine (I₂) or atmospheric oxygen, typically convert thiols into disulfides through an oxidative coupling reaction. chemistrysteps.com This process is biologically significant, as disulfide bridges are crucial for protein tertiary structures. masterorganicchemistry.com The reaction with I₂ proceeds via the formation of a sulfenyl iodide intermediate, which then reacts with another thiol molecule.

Stronger oxidizing agents can further oxidize the sulfur atom. For instance, treatment with hydrogen peroxide (H₂O₂) can yield a sulfoxide, while more potent reagents like peroxyacids (e.g., m-CPBA) can lead to the formation of a sulfone. libretexts.org The oxidation of thiols or disulfides to sulfonic acids can also be achieved using sulfoxides in the presence of a halogen or hydrogen halide catalyst and water. google.com

| Oxidizing Agent | Product | General Reaction |

|---|---|---|

| I₂, Br₂, O₂ (mild) | Disulfide | 2 R-SH ⟶ R-S-S-R |

| H₂O₂ (at room temp.) | Sulfoxide (from the corresponding sulfide) | R-S-R' ⟶ R-S(=O)-R' |

| Peroxyacids (e.g., m-CPBA) | Sulfone (from the corresponding sulfide/sulfoxide) | R-S(=O)-R' ⟶ R-S(=O)₂-R' |

| Sulfoxide, H₂O, Halogen Catalyst | Sulfonic Acid | R-SH ⟶ R-SO₃H |

Nucleophilic Reactions Involving the Thiol Moiety

Thiols are more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which better stabilizes the resulting negative charge. masterorganicchemistry.comchemistrysteps.com Deprotonation with a base yields a thiolate ion (RS⁻), which is an excellent nucleophile. chemistrysteps.com

Thiolates readily participate in Sₙ2 reactions with primary or secondary alkyl halides to form sulfides (thioethers). libretexts.org This reaction is analogous to the Williamson ether synthesis. Furthermore, the potent nucleophilicity of thiols and thiolates makes them ideal for conjugate addition reactions, such as the Michael addition to α,β-unsaturated carbonyl compounds. acs.orgnih.gov These reactions are highly efficient and have found broad applications in organic synthesis and materials science. nih.gov The rate of nucleophilic thiol-ene reactions has been shown to depend on the acidity of the thiol. acs.org

| Reaction Type | Reactant | Product | Mechanism |

|---|---|---|---|

| Sₙ2 Alkylation | Alkyl Halide (R'-X) | Sulfide (R-S-R') | Nucleophilic Substitution |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | Nucleophilic Conjugate Addition |

Thiol-Ene and Thiol-Yne Click Reactions

The thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that form thioether and vinyl sulfide linkages, respectively, with high efficiency and stereoselectivity. wikipedia.org These reactions can be initiated through two primary mechanisms: free-radical addition or base/nucleophile-catalyzed Michael addition.

Radical-Mediated Pathway : This pathway is typically initiated by UV irradiation or a radical initiator. A thiyl radical (RS•) is generated, which then adds across the multiple bond of an alkene ('ene') or alkyne ('yne'). wikipedia.org For the thiol-ene reaction, this process results in an anti-Markovnikov addition of the thiol. wikipedia.orgunito.it The thiol-yne reaction can proceed with the addition of one or two thiol molecules, leading to a vinyl sulfide or a dithioacetal, respectively. researchgate.net This pathway is generally not inhibited by oxygen. nih.gov

Nucleophilic/Base-Catalyzed Pathway : In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate, which then attacks the electron-deficient multiple bond of an activated alkene or alkyne (e.g., acrylates, propiolates) via a Michael addition mechanism. acs.org This pathway is particularly effective for creating vinyl sulfides from activated alkynes. nih.gov

These reactions are valued for their mild conditions, high yields, and tolerance of various functional groups, making them suitable for applications in materials science, polymer synthesis, and bioconjugation. wikipedia.orgresearchgate.netrsc.org

| Reaction | Mechanism | Initiator/Catalyst | Key Feature |

|---|---|---|---|

| Thiol-Ene | Radical Addition | UV light, Photoinitiators (e.g., Irgacure) | Anti-Markovnikov selectivity, Oxygen tolerant. nih.gov |

| Thiol-Ene | Michael Addition | Bases (e.g., amines), Nucleophiles (e.g., phosphines) | Requires activated 'ene' (e.g., acrylate). |

| Thiol-Yne | Radical Addition | UV light, Radical Initiators (e.g., AIBN) | Can result in mono- or di-addition. nih.gov |

| Thiol-Yne | Michael Addition | Bases (e.g., DBU, TBD), Heterogeneous Catalysts (e.g., CuNPs/TiO₂) | Regio- and stereoselective for activated 'ynes'. nih.gov |

Thione-Thiol Tautomerism and its Equilibrium Studies

Thione-thiol tautomerism is a prototropic equilibrium between a thione form (containing a C=S group) and a thiol form (containing a C-SH group). This phenomenon is most commonly studied in heterocyclic systems where the tautomerization involves a proton shift between a sulfur atom and a ring nitrogen atom, such as in 2-mercaptopyridine which exists in equilibrium with pyridine-2-thione. cdnsciencepub.comacs.org

The position of the equilibrium is highly dependent on the molecular structure and external conditions. Key factors influencing the equilibrium include:

Solvent Polarity : Polar solvents tend to stabilize the more polar thione tautomer. cdnsciencepub.comresearchgate.net

Aromaticity : In heterocyclic systems, the thiol form may be favored if it results in a more stable aromatic system. scispace.com

Concentration and Association : Self-association through hydrogen bonding, particularly at higher concentrations, can favor the thione form. cdnsciencepub.comresearchgate.net

For this compound, the thiol group is attached to a saturated sp³-hybridized carbon. There is no adjacent π-system that would allow for the formation of a stable thione tautomer through simple proton migration. Therefore, the compound is expected to exist exclusively in the thiol form.

Reactivity of the Tetrahydro-1-benzofuran Core

The reactivity of the core structure is dominated by the aromatic furan (B31954) ring, which is an electron-rich heterocycle. Benzofuran (B130515) derivatives are found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities. scienceopen.comnih.gov

Electrophilic Substitution Pathways

The furan ring in the benzofuran system is susceptible to electrophilic attack. chemicalbook.com Due to the electron-donating nature of the oxygen heteroatom, the furan moiety is activated towards electrophilic aromatic substitution. Theoretical calculations and experimental evidence show that substitution occurs preferentially on the heterocyclic ring rather than the benzene ring. pixel-online.net

In benzofuran itself, electrophilic substitution typically yields a mixture of 2- and 3-substituted products, with the C2 position being generally preferred. chemicalbook.comstackexchange.com The relative stability of the cationic intermediate (sigma complex) determines the regioselectivity. Attack at the C2 position allows for the positive charge to be delocalized over the benzene ring, analogous to a benzyl carbocation. stackexchange.com Attack at the C3 position allows for stabilization by the lone pair of electrons on the adjacent oxygen atom. stackexchange.com

For this compound, the fused saturated ring acts as an electron-donating alkyl substituent, which would further activate the furan ring towards electrophilic attack. The thiol group at the C4 position is relatively distant and its electronic influence on the furan ring is expected to be minimal. Therefore, electrophilic substitution is predicted to occur at the C2 and C3 positions of the furan ring.

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃/CH₃COOH or Ceric Ammonium Nitrate | 2-Nitro-4,5,6,7-tetrahydro-1-benzofuran-4-thiol |

| Halogenation | Br₂, Cl₂, NBS | 2-Halo- and/or 3-Halo-4,5,6,7-tetrahydro-1-benzofuran-4-thiol |

| Friedel-Crafts Acylation | RCOCl / Lewis Acid (e.g., AlCl₃) | 2-Acyl- and/or 3-Acyl-4,5,6,7-tetrahydro-1-benzofuran-4-thiol |

Reactions at the Saturated Carbocyclic Ring

The tetrahydro- portion of the benzofuran ring system is a saturated carbocyclic ring, which is generally less reactive than its aromatic or unsaturated counterparts. However, it can undergo specific transformations, primarily oxidation and dehydrogenation, which alter the core structure of the molecule.

Oxidation: The saturated ring can be oxidized to introduce new functional groups. For instance, oxidation of similar tetrahydrobenzofuran structures can lead to the formation of ketone functionalities on the carbocyclic ring. acs.org Biomimetic oxidation of benzofurans using catalysts modeled after cytochrome P450 enzymes can result in a variety of oxidized products, indicating that complex oxidative pathways are possible. mdpi.com

Dehydrogenation: A key reaction of the saturated ring is dehydrogenation to form the fully aromatic benzofuran system. This transformation is significant as it fundamentally changes the electronic properties of the molecule. Catalytic dehydrogenation of cyclic hydrocarbons is a well-established process, often employing platinum or palladium-based catalysts at elevated temperatures. mdpi.comnih.gov The conversion rates and selectivity of such reactions are highly dependent on the catalyst, temperature, and the specific structure of the substrate. mdpi.com For example, the dehydrogenation of perhydro-N-ethylcarbazole on a 5% Pd/SiO₂ catalyst at 443 K reaches 100% conversion, demonstrating the efficiency of such catalytic systems. mdpi.com

| Reaction Type | Reagents/Conditions | Potential Product | Significance |

|---|---|---|---|

| Oxidation | m-CPBA, H₂O₂, Mn(III) Porphyrins acs.orgmdpi.com | 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-4-thiol | Introduction of a carbonyl group, altering polarity and reactivity. |

| Dehydrogenation | Pd/C, Pt/C, High Temperature mdpi.com | 1-Benzofuran-4-thiol | Aromatization of the carbocyclic ring, leading to a planar, conjugated system. |

Ring-Opening Reactions of the Furan Moiety

The furan ring, despite its aromatic character, can undergo ring-opening reactions under various conditions, providing a pathway to highly functionalized phenolic derivatives. researchgate.netresearchgate.net This transformation involves the cleavage of a C-O bond within the furan ring.

The susceptibility of the furan ring to open is influenced by substituents. Electron-releasing groups can activate the ring towards polymerization or ring-opening upon protonation. pharmaguideline.com The cleavage of the endocyclic C2-O bond can be achieved without transition metal catalysts, for instance, through acid-catalyzed cascade processes that lead to complex cyclopentenones. researchgate.net

Several strategies have been developed for the ring-opening of benzofurans:

Transition Metal Catalysis : Nickel-catalyzed reactions have been extensively studied for the selective cleavage of the C-O bond in benzofurans, often using silanes as reagents. researchgate.netacs.org

Metal-Free Methods : Acid catalysis or the use of strong bases can also facilitate ring-opening. researchgate.net

Organometallic Reagents : Grignard and organolithium reagents are effective in promoting C-O bond activation. researchgate.net

The products of these reactions are typically ortho-functionalized phenols, which are valuable synthetic intermediates. researchgate.netacs.org For example, nickel-catalyzed ring-opening of benzofuran with silanes can yield ortho-alkenyl or ortho-alkyl silane-substituted phenol (B47542) derivatives. acs.org

Mechanistic Studies of Key Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Mechanistic investigations often employ kinetic studies, isotopic labeling, and computational analysis to elucidate reaction pathways.

Kinetic studies provide quantitative data on reaction rates, offering insight into the transition states of key reaction steps. For reactions involving furan derivatives, kinetic analysis has been used to understand processes like Diels-Alder reactions and reactions with hydroxyl radicals. whiterose.ac.ukresearchgate.netnih.gov

In the context of the thiol group, radical reactions are of particular interest. Studies on the reaction of thiyl radicals (RS•) with tetrahydrofuran derivatives show that the thiol can act as a hydrogen atom donor to "repair" a radical on the furan ring, regenerating the original molecule and a thiyl radical in a chain reaction. The kinetics of reactions between OH radicals and furan derivatives often show a negative temperature dependence, indicating that the dominant pathway under these conditions is OH addition to the furan ring. whiterose.ac.ukresearchgate.net

| Reactants | Temperature (K) | Rate Coefficient (k) (cm³ s⁻¹) | Reference |

|---|---|---|---|

| OH + Furan | 298 | (3.34 ± 0.48) × 10⁻¹¹ | whiterose.ac.uk |

| OH + 2-Methyl Furan | 294-668 | Negative Temperature Dependence | researchgate.net |

| OH + 2,5-Dimethyl Furan | 294-668 | Negative Temperature Dependence | researchgate.net |

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgcernobioscience.com By replacing an atom with its heavier isotope (e.g., ¹H with ²H (D), or ¹⁶O with ¹⁷O or ¹⁸O), the fate of that specific atom can be tracked using techniques like mass spectrometry or NMR spectroscopy. wikipedia.orgacs.org

For example, in the study of benzofuran ring-opening reactions catalyzed by nickel, deuterium-labeling experiments were crucial. When the reaction was quenched with D₂O, the incorporation of deuterium into the product provided insight into the roles of the nickel catalyst and the silane reagent, helping to rule out a direct C-O bond oxidative addition pathway. acs.org Similarly, ¹⁷O-labeling was used to investigate complex rearrangements of furan-2,3-diones, confirming the proposed pathways by tracking the oxygen atoms of the lactone moiety. acs.org For this compound, selective deuteration of the carbocyclic ring could be used to study the mechanism of dehydrogenation, while labeling the thiol proton could elucidate its role in radical-mediated reactions.

The elucidation of a complete reaction pathway combines experimental evidence from kinetics and labeling studies with computational modeling. For the ring-opening of benzofurans, mechanistic studies and DFT calculations suggest a pathway involving Ni-H insertion followed by a β-O elimination step, rather than a direct oxidative addition of the C-O bond to the metal center. acs.org

In iron-catalyzed reactions of vinylbenzofurans, a proposed cascade involves C-H alkylation, benzofuran ring-opening, and insertion into an Fe-N bond. researchgate.net These complex pathways highlight the versatility of the benzofuran scaffold. The specific pathway taken during a reaction of this compound would depend critically on the reagents and conditions employed, potentially involving initial reaction at the thiol, the saturated ring, or the furan moiety, leading to a diverse array of possible products.

Functionalization and Derivatization Strategies for 4,5,6,7 Tetrahydro 1 Benzofuran 4 Thiol

Chemical Derivatization for Analytical Enhancement (e.g., chromatographic or spectroscopic detection)

The analysis of thiols can be challenging due to their potential instability and, in some cases, poor response with certain detectors. Chemical derivatization is a powerful strategy to overcome these limitations by converting the thiol into a more stable or more easily detectable derivative. nih.govresearchgate.net This process involves reacting the thiol group with a reagent that introduces a chromophore for UV-Vis spectroscopy, a fluorophore for fluorescence detection, or a group that improves ionization efficiency for mass spectrometry (MS). researchgate.net

For chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), derivatization can improve separation efficiency and detection sensitivity. For instance, reacting 4,5,6,7-Tetrahydro-1-benzofuran-4-thiol with a reagent like (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal) can facilitate detection in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI). researchgate.net The choice of derivatizing agent depends on the analytical technique and the desired outcome.

Table 1: Potential Derivatization Agents for Analytical Enhancement

| Derivatization Agent | Target Functional Group | Analytical Technique | Enhancement |

|---|---|---|---|

| 5,5'-Dithiobis(2-nitrobenzoic acid) (Ellman's Reagent) | Thiol | UV-Vis Spectroscopy | Introduces a chromophore |

| Monobromobimane (mBBr) | Thiol | Fluorescence Spectroscopy | Introduces a fluorophore |

| N-(1-Pyrenyl)maleimide | Thiol | Fluorescence Spectroscopy | Introduces a fluorophore |

Formation of Thioether and Thioester Derivatives

The nucleophilic nature of the thiol group in this compound makes it amenable to the synthesis of thioether and thioester derivatives. These reactions are fundamental for introducing a wide array of substituents.

Thioether Formation: Thioethers (or sulfides) are commonly synthesized via the Williamson ether synthesis-like reaction, where the corresponding thiolate anion acts as a nucleophile. masterorganicchemistry.com This involves deprotonating the thiol with a base to form a thiolate, which then reacts with an alkyl halide or other electrophile in an S_N2 reaction. masterorganicchemistry.com This method allows for the introduction of various alkyl, aryl, or other functionalized groups. acsgcipr.org

General Reaction: R-SH + Base → R-S⁻ R-S⁻ + R'-X → R-S-R' + X⁻ (where R is the 4,5,6,7-Tetrahydro-1-benzofuran-4-yl moiety and R' is an alkyl or aryl group)

Thioester Formation: Thioesters are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. wikipedia.org They can be prepared by the reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. wikipedia.orgtudelft.nl The condensation of a thiol and a carboxylic acid often requires a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.org A simple and efficient method for thioester synthesis involves reacting an acid chloride with the thiol. wikipedia.orgtudelft.nl

General Reaction (with acid chloride): R-SH + R'-COCl → R-S-CO-R' + HCl (where R is the 4,5,6,7-Tetrahydro-1-benzofuran-4-yl moiety and R' is an alkyl or aryl group)

Table 2: Examples of Thioether and Thioester Synthesis

| Derivative Type | Reagent | Product Structure |

|---|---|---|

| Thioether | Methyl iodide (CH₃I) | 4-(Methylthio)-4,5,6,7-tetrahydro-1-benzofuran |

| Thioether | Benzyl bromide | 4-(Benzylthio)-4,5,6,7-tetrahydro-1-benzofuran |

| Thioester | Acetyl chloride | S-(4,5,6,7-Tetrahydro-1-benzofuran-4-yl) ethanethioate |

Introduction of Diverse Functional Groups onto the Thiol Moiety

Beyond thioethers and thioesters, the thiol group serves as a handle for introducing a broader range of functionalities. Oxidation of the thiol leads to the formation of a disulfide, creating a dimeric structure. masterorganicchemistry.comresearchgate.net This reaction can be achieved using mild oxidizing agents like iodine or hydrogen peroxide.

Another important reaction is the Michael addition, where the thiol adds across an α,β-unsaturated carbonyl compound. researchgate.net This conjugate addition is a highly efficient method for forming carbon-sulfur bonds and attaching the benzofuran (B130515) scaffold to complex molecules. researchgate.net The thiol group can also react with isocyanates to form thiocarbamates.

Functionalization of the Tetrahydro Ring System

Modifying the saturated carbocyclic ring of this compound presents an opportunity to introduce substituents that can influence the molecule's steric and electronic properties without altering the core thiol functionality.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for its atom economy. researchgate.net Transition-metal catalysis, employing metals like palladium or rhodium, can enable the selective activation of C-H bonds on the tetrahydro ring. hw.ac.uknih.gov For instance, a directed C-H activation could be envisioned where the thiol or a derivative thereof directs a metal catalyst to a specific C-H bond on the ring, allowing for subsequent coupling with other reagents. Photocatalysis also offers a metal-free approach for the site-selective activation of C-H bonds in saturated systems like tetrahydrofuran, which could be conceptually applied here. rsc.org

More traditional methods can also be employed to functionalize the tetrahydro ring.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can be accomplished through various halogenating agents. For example, bromination of similar saturated heterocyclic systems has been achieved using reagents like [(Me₂NCOMe)₂H]Br₃. mdpi.com These halogenated derivatives can serve as valuable intermediates for further cross-coupling reactions.

Alkylation and Arylation: The introduction of alkyl and aryl groups can be achieved through C-H functionalization strategies as mentioned above. hw.ac.uk Palladium-catalyzed reactions, such as the Heck or Suzuki coupling, could be applied to unsaturated precursors or halogenated derivatives of the tetrahydro-benzofuran ring to introduce aryl substituents.

Table 3: Potential Functionalization Reactions of the Tetrahydro Ring

| Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Bromo-4,5,6,7-tetrahydro-1-benzofuran-4-thiol |

| C-H Arylation | Aryl halide, Pd catalyst | Aryl-4,5,6,7-tetrahydro-1-benzofuran-4-thiol |

Multi-component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for building molecular complexity. nih.gov this compound can serve as the thiol component in such reactions.

For instance, a furan-thiol-amine MCR has been described for the one-pot synthesis of N-pyrrole molecules under physiological conditions. nih.gov In a hypothetical application, this compound could react with an oxidized furan (B31954) electrophile and a primary amine. This would result in a complex molecule where the benzofuran scaffold is linked to a newly formed pyrrole ring, demonstrating the power of MCRs to rapidly generate novel and diverse chemical structures. Similarly, Ugi-azide MCRs have been used to create complex tetrazole-benzofuran hybrids, showcasing another potential pathway for diversification. rsc.org

Synthetic Utility of 4,5,6,7 Tetrahydro 1 Benzofuran 4 Thiol in Advanced Organic Synthesis

Potential Role as a Versatile Building Block in Complex Molecule Synthesis

Theoretically, 4,5,6,7-Tetrahydro-1-benzofuran-4-thiol could serve as a highly versatile building block in the synthesis of complex molecules. The thiol group is a nucleophilic handle that can participate in a variety of carbon-sulfur bond-forming reactions. This would allow for its conjugation with other molecules to create more elaborate structures. The tetrahydrobenzofuran core itself provides a rigid, three-dimensional scaffold that can be further functionalized. The presence of both the furan (B31954) ring and the thiol group in one molecule offers orthogonal reactivity, enabling selective transformations at either site.

Prospective Applications as a Chiral Precursor

The carbon atom at the 4-position of this compound is a stereocenter. This intrinsic chirality means that the compound can exist as a pair of enantiomers. If synthesized or resolved into its enantiomerically pure forms, it could be employed as a chiral precursor or building block in asymmetric synthesis. researchgate.netnih.govresearchgate.net Chiral thiols are valuable in the construction of enantiomerically pure pharmaceuticals and other biologically active molecules. The defined stereochemistry at the C4 position could be used to induce stereoselectivity in subsequent reactions, making it a valuable tool for the synthesis of complex chiral targets.

Hypothetical Integration into Novel Heterocyclic Scaffolds

The thiol functionality of this compound is a prime reactive site for the construction of novel heterocyclic scaffolds. Thiols are known precursors for the synthesis of various sulfur-containing heterocycles such as thiophenes, thiazoles, and thiadiazoles. hpu2.edu.vn For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of new fused ring systems incorporating the tetrahydrobenzofuran moiety. Such novel scaffolds could be of interest in drug discovery programs, as the introduction of sulfur-containing rings can significantly modulate the biological activity of a molecule.

Speculative Potential in Materials Science Research

Benzofuran-containing polymers and organic materials have shown promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The introduction of a thiol group offers a potential anchoring point for surface modification or polymerization. Thiols are well-known for their ability to bind to gold and other metallic surfaces, which could enable the development of self-assembled monolayers or functionalized nanoparticles. nih.gov As a monomer, this compound could be incorporated into polymers, potentially imparting unique optical or electronic properties derived from the benzofuran (B130515) unit and the sulfur atom.

Postulated Contribution to the Synthesis of Natural Product Analogs

Many natural products contain the benzofuran core structure. nih.govresearchgate.net While there are no known natural products containing the specific this compound moiety, this compound could be a valuable starting material for the synthesis of analogs of known natural products. By incorporating this thiol-containing fragment, medicinal chemists could systematically explore the structure-activity relationships of these natural products, potentially leading to the discovery of new therapeutic agents with improved potency or pharmacokinetic properties. The thiol group could also be used to attach the benzofuran scaffold to other pharmacophores to create hybrid molecules with novel biological activities.

Conclusion and Future Research Directions in 4,5,6,7 Tetrahydro 1 Benzofuran 4 Thiol Chemistry

Summary of Current Research Landscape

Direct research focusing explicitly on 4,5,6,7-Tetrahydro-1-benzofuran-4-thiol is notably sparse in publicly available literature. The current research landscape is primarily defined by studies on related structures. Extensive work has been conducted on the synthesis and functionalization of the benzofuran (B130515) core, driven by the diverse biological activities exhibited by its derivatives, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov

The parent scaffold, 4,5,6,7-Tetrahydro-1-benzofuran (B2916876), is a known compound, and its chemistry serves as a foundational reference. nih.govbiosynth.com Furthermore, derivatives such as 4,5,6,7-tetrahydro-1-benzofuran-4-one and 4,5,6,7-tetrahydro-1-benzofuran-4-amine (B1602795) are documented, suggesting that functionalization at the 4-position is synthetically accessible. matrix-fine-chemicals.comscbt.com Research into other benzofuran thiols, such as benzofuran-2-thiols, has demonstrated their utility as intermediates for creating more complex molecules with potential applications as enzyme inhibitors. mdpi.comresearchgate.net The current landscape, therefore, is not one of direct investigation into the target compound but rather a collection of related work that provides a strong basis for future exploration. The field is nascent, presenting a significant opportunity for original and impactful research.

Emerging Methodologies for Synthesis and Transformation

Advancements in synthetic organic chemistry offer several promising routes for the synthesis and transformation of this compound. Emerging methodologies can be broadly categorized into the formation of the core heterocyclic structure and the introduction of the thiol functionality.

Synthesis of the Tetrahydrobenzofuran Core: Modern synthetic methods for constructing substituted benzofurans are diverse. Transition metal-catalyzed reactions, employing catalysts based on palladium, copper, or ruthenium, are powerful tools for cyclization and cross-coupling reactions to form the benzofuran ring. nih.govorganic-chemistry.org Metal-free approaches, such as iodine(III)-catalyzed oxidative cyclizations, offer milder alternatives. organic-chemistry.org For the tetrahydrobenzofuran system specifically, Lewis acid-catalyzed reactions of 1,3-dicarbonyl compounds have proven effective. nih.gov

Introduction of the Thiol Group and Subsequent Transformations: The introduction of a thiol group at the 4-position could likely be achieved from the corresponding ketone, 4,5,6,7-tetrahydro-1-benzofuran-4-one. matrix-fine-chemicals.com A plausible route involves the reduction of the ketone to the corresponding alcohol, followed by conversion to a leaving group and subsequent nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085), in an S_N2 reaction. youtube.com

Once synthesized, the thiol group offers a versatile handle for a variety of transformations. Thiols are readily oxidized to form disulfides, sulfoxides, or sulfones, each with distinct chemical properties. masterorganicchemistry.com As potent nucleophiles, thiolates (the conjugate base of thiols) can participate in S_N2 reactions and Michael additions, allowing for the covalent attachment of the molecule to other substrates. masterorganicchemistry.comresearchgate.net

| Methodology | Description | Potential Application for Target Compound |

| Transition Metal Catalysis | Use of catalysts like Palladium (Pd) or Copper (Cu) to facilitate C-O and C-C bond formation for ring closure. nih.gov | Efficient synthesis of the core 4,5,6,7-tetrahydro-1-benzofuran scaffold from acyclic precursors. |

| Nucleophilic Substitution (S_N2) | Reaction of an alkyl halide or sulfonate with a hydrosulfide salt (e.g., NaSH) to form a thiol. youtube.com | Introduction of the thiol at the 4-position from the corresponding 4-bromo or 4-tosyl derivative. |

| Oxidative Chemistry | Controlled oxidation of the thiol group to produce disulfides (S-S), sulfoxides (S=O), or sulfones (O=S=O). masterorganicchemistry.com | Creation of derivatives with altered electronic properties and potential for new biological activities. |

| Thiol-Ene "Click" Chemistry | Radical-mediated addition of a thiol across a double bond to form a thioether. | Covalent linking of the molecule to polymers, surfaces, or biomolecules containing alkene groups. |

Potential for Novel Chemical Discoveries

The unique combination of a privileged benzofuran scaffold and a reactive thiol group suggests significant potential for novel discoveries in several scientific domains.

In medicinal chemistry , benzofuran derivatives are known to exhibit a wide spectrum of biological activities. nih.govnih.gov The thiol group in this compound could serve multiple roles. It could act as a pharmacophore, interacting directly with biological targets, or as a reactive handle for covalent modification of enzymes, a strategy employed in the design of certain targeted therapeutics. The compound could serve as a versatile starting material for the synthesis of new compound libraries, where the sulfur atom is alkylated to produce a range of thioethers with diverse substituents, enabling systematic exploration of structure-activity relationships (SAR). mdpi.com

In materials science , the thiol group provides a key functionality for surface modification and polymer chemistry. Thiols are known to form self-assembled monolayers (SAMs) on gold and other metal surfaces, which could be exploited to create novel biosensors or electronic devices. Furthermore, the compound could be incorporated as a monomer or cross-linking agent in the synthesis of advanced polymers and materials with unique optical or electronic properties. numberanalytics.com The potential for the sulfur atom to coordinate with metal catalysts also opens avenues for its use as a ligand in catalysis. numberanalytics.com

Challenges and Opportunities in the Field

The nascent state of research into this compound presents both distinct challenges and significant opportunities.

Challenges:

Synthetic Accessibility: A primary challenge is the development of a robust, high-yielding, and stereoselective synthesis for the target molecule. While plausible routes can be proposed, their practical implementation may require considerable optimization.

Chemical Stability: Thiols are susceptible to oxidation to disulfides, especially in the presence of air, which can complicate their synthesis, purification, and storage. masterorganicchemistry.com Careful handling under inert atmospheres may be required.

Stereochemistry: The carbon atom at the 4-position is a stereocenter. Controlling the stereochemistry during synthesis and separating enantiomers will be crucial, particularly for biological applications where stereoisomers can have vastly different activities.

Opportunities:

Unexplored Chemical Space: The lack of existing research means that nearly any investigation into the synthesis, reactivity, or application of this compound will constitute novel work. This provides a rich area for academic and industrial research.

New Biological Probes and Drug Candidates: Given the established pharmacological importance of the benzofuran core, there is a high probability that this new derivative or its downstream products could exhibit interesting biological activity. nih.govnih.gov A thorough screening campaign could uncover new leads for drug discovery.

Development of Novel Materials: The unique functional handles of the molecule—the heterocyclic core and the thiol group—offer opportunities for the rational design of new functional materials, from specialized polymers to surface coatings for biomedical devices.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying 4,5,6,7-Tetrahydro-1-benzofuran-4-thiol in environmental samples?

- Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol is effective. Filter samples through GF/F (0.7 μm) filters post-spiking with deuterated internal standards (e.g., triclosan-d³) to account for matrix effects. Quantification via LC-MS with mobile phases containing NH₄F improves resolution. Multi-reaction monitoring (MRM) transitions enhance specificity in complex matrices like wastewater .

Q. How can researchers ensure stability of this compound during experimental workflows?

- Answer : Use silanized glassware (deactivated with 5% DMDCS in toluene) to minimize adsorption losses. Store samples at -18°C in HDPE containers to prevent oxidative degradation. Avoid prolonged exposure to light and ambient oxidants during handling .

Q. What analytical challenges arise when isolating this compound from co-eluting contaminants?

- Answer : Co-elution with phenolic derivatives (e.g., chlorophenols) necessitates gradient optimization in LC. Incorporate 0.1% formic acid in mobile phases to enhance ionization efficiency. Confirm identity via high-resolution tandem MS (HRMS/MS) with diagnostic fragments (e.g., m/z 167.0321 for thiol-specific ions) .

Advanced Research Questions

Q. How does the thiol group in this compound influence its surface reactivity in indoor environments?

- Answer : The thiol group promotes adsorption onto metal-rich surfaces (e.g., stainless steel) via thiolate-metal coordination. Microspectroscopic techniques (e.g., ToF-SIMS) reveal surface-specific oxidation pathways under humidity gradients. Controlled experiments in inert atmospheres (N₂) isolate oxidative vs. surface-mediated degradation .

Q. What structural modifications enhance the bioactivity of 4,5,6,7-Tetrahydro-1-benzofuran derivatives?

- Answer : Introducing electron-withdrawing groups (e.g., carboxylate esters at position 3) increases electrophilicity, enhancing interactions with biological targets. For example, methyl 4-oxo-...carboxylate derivatives show anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 1.2 μM in murine macrophages) . Comparative molecular field analysis (CoMFA) guides rational design of analogs with improved potency .

Q. How do synthetic routes for this compound compare to those of fluorinated analogs?

- Answer : Fluorinated derivatives (e.g., ethyl 6-(difluoromethyl)-4-oxo-...carboxylate) are synthesized via Claisen-Schmidt condensations, whereas thiolation of benzofuran precursors requires nucleophilic substitution with NaSH under anhydrous conditions. Reaction yields drop below pH 7 due to thiol oxidation .

Key Notes

- Naming Variants : Structural analogs (e.g., 2-methyl-4-oxo derivatives) require verification via InChI or SMILES to avoid misidentification .

- Surface Reactivity : Thiol-metal interactions dominate adsorption kinetics; XPS analysis quantifies surface-bound sulfhydryl groups .

- Synthetic Caution : Thiolation reactions require strict pH control (>9) to minimize disulfide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.